N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-nitrophenylhydrazine with acetic anhydride to form an intermediate, which is then cyclized with thiocarbonyl compounds under acidic conditions to yield the desired thiadiazole derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential medicinal properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar in structure but lacks the thiadiazole ring, resulting in different chemical properties and applications.
4-nitroacetanilide: Another related compound with a simpler structure, used primarily as an intermediate in organic synthesis.
Uniqueness
N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique thiadiazole ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of versatility and effectiveness .
Properties
Molecular Formula |
C12H12N4O4S |
---|---|
Molecular Weight |
308.32 g/mol |
IUPAC Name |
N-[3-acetyl-2-(4-nitrophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C12H12N4O4S/c1-7(17)13-12-14-15(8(2)18)11(21-12)9-3-5-10(6-4-9)16(19)20/h3-6,11H,1-2H3,(H,13,14,17) |
InChI Key |
USGPCMVTZSCZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.